2-Ethyl-4-methylthiazole

Catalog No.
S1516204
CAS No.
15679-12-6
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-methylthiazole

CAS Number

15679-12-6

Product Name

2-Ethyl-4-methylthiazole

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3

InChI Key

VGRVKVGGUPOCMT-UHFFFAOYSA-N

SMILES

CCC1=NC(=CS1)C

Solubility

Slightly soluble in water; Soluble in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC(=CS1)C

Food Science:

  • Flavor Analysis: 2-Ethyl-4-methylthiazole is a key aroma compound identified in various food products like coffee, chicken soup stock, and roasted peanuts [, ]. Research has focused on understanding its contribution to the overall flavor profile of these foods, potentially aiding in flavor development and quality control [].

Agriculture:

  • Livestock Feed Flavoring: Studies have investigated the safety and efficacy of 2-Ethyl-4-methylthiazole as a flavoring agent in animal feed when used within recommended guidelines []. This research could contribute to the development of palatable and nutritious animal feed formulations.

Chemical and Material Science:

  • Organic Synthesis: 2-Ethyl-4-methylthiazole serves as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and functional materials []. Research in this area explores the development of efficient and sustainable methods for synthesizing this molecule and its derivatives.

2-Ethyl-4-methylthiazole is an organic compound belonging to the class of thiazoles, specifically categorized as a 2,4-disubstituted thiazole. Its chemical formula is C6H9NSC_6H_9NS, and it has a molecular weight of approximately 127.21 g/mol. The compound is characterized by a distinctive green, nutty, and pistachio-like aroma, making it notable in various food products, particularly in coffee varieties such as Coffea arabica and Coffea canephora, where it has been detected but not quantified . The International Union of Pure and Applied Chemistry name for this compound is 2-ethyl-4-methyl-1,3-thiazole, and it is associated with the CAS Registry Number 15679-12-6.

2-Ethyl-4-methylthiazole plays a significant role in flavor perception. It contributes to the characteristic "green," "nutty," and "pistachio" flavors in various food items like coffee, cocoa, and baked goods []. The exact mechanism by which it interacts with taste receptors is not fully elucidated, but its structure is believed to play a crucial role. The combination of the aromatic thiazole ring and the attached alkyl groups likely contributes to its specific flavor profile.

Typical of thiazole derivatives. One notable reaction involves direct arylation, where ligand-free palladium acetate catalyzes the arylation of 2-ethyl-4-methylthiazole under low catalyst concentrations . Additionally, it can undergo various alkylation and acylation reactions due to the presence of nucleophilic sites on the thiazole ring .

Synthesis of 2-ethyl-4-methylthiazole can be achieved through several methods:

  • Cyclization Reactions: This involves the reaction of appropriate precursors containing both nitrogen and sulfur functionalities.
  • Alkylation: Alkylating agents can be used to introduce ethyl and methyl groups into the thiazole structure.
  • Direct Arylation: As mentioned earlier, this method utilizes palladium-catalyzed reactions to form aryl-substituted derivatives from the thiazole framework .

The primary applications of 2-ethyl-4-methylthiazole include:

  • Flavoring Agent: Its unique flavor profile makes it suitable for use in food and beverage formulations.
  • Biomarker: Its detection in various foods positions it as a potential biomarker for dietary intake studies .
  • Research Tool: In synthetic chemistry, it serves as an intermediate in the preparation of more complex thiazole derivatives.

Several compounds share structural similarities with 2-ethyl-4-methylthiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-MethylthiazoleContains methyl group at position 4Lacks ethyl substitution at position 2
2-MethylthiazoleContains methyl group at position 2Lacks ethyl substitution at position 3
5-EthylthiazoleEthyl group at position 5Different substitution pattern compared to 2-ethyl-4-methylthiazole
2-EthylthiazoleEthyl group at position 2Lacks methyl substitution at position 4

The unique combination of both ethyl and methyl substitutions at specific positions distinguishes 2-ethyl-4-methylthiazole from these similar compounds, contributing to its distinct flavor profile and potential applications in food science.

Maillard Reaction-Based Synthesis in Flavor Development

The Maillard reaction between sulfur-containing amino acids (e.g., L-cysteine) and reducing sugars or α-dicarbonyl compounds is a primary route for generating 2-ethyl-4-methylthiazole in food systems. This pathway is critical for developing coffee, cocoa, and meat-like flavors.

Mechanistic Insights:

  • Step 1: Condensation of L-cysteine with glucose or pyruvaldehyde forms Schiff bases.
  • Step 2: Strecker degradation releases ammonia and aldehydes, enabling cyclization with sulfur donors.
  • Step 3: Thiazole ring formation via intramolecular nucleophilic substitution, facilitated by thermal energy (120–160°C).

Key Data:

ParameterMaillard Reaction ConditionsYield (%)
Temperature120–160°C15–30
Reaction Time2–6 hours
Key Intermediates3-mercaptopropionaldehyde, cysteamine

This method is limited by side reactions producing thiophenes and pyrazines, necessitating purification steps.

Industrial-Scale Production Optimization Strategies

Industrial synthesis prioritizes cost efficiency and high purity. A patented fractional-step method (CN105367499A) achieves 90.4% yield using diamine and propionitrile:

Process Overview:

  • Cyclization: Diamine reacts with propionitrile at 80–140°C using sulfur-based catalysts (e.g., S₂Cl₂).
  • Dehydrogenation: Raney nickel catalyzes dehydrogenation at 170–200°C, followed by vacuum distillation.
  • Purification: Alkaline treatment (3% NaOH) removes residual catalysts.

Optimization Parameters:

StageConditionsImpact on Yield
Catalyst SelectionS₂Cl₂ vs. ZnS+12% efficiency
Temperature Gradient80°C → 140°C vs. Isothermal+18% yield
Distillation Pressure10 mmHg (154–157°C)Purity >98.5%

This method reduces byproduct formation by 40% compared to single-step processes.

Catalytic Systems for Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most scalable catalytic route. Recent kinetic studies reveal second-order dependence on α-halo ketones and thioamides:

Reaction Scheme:
$$ \text{α-halo ketone} + \text{thioamide} \xrightarrow{\text{Hantzsch}} \text{thiazole} + \text{HX} $$

Catalytic Systems:

CatalystSolvent SystemActivation Energy (kJ/mol)Rate Constant (L/mol·s)
Thiobenzamide (TB)Water-Ethanol48.80.045
Cyclohexanone TSC (CTSC)Water-Isopropanol33.10.062

Key Findings:

  • Dielectric Constant: Lower dielectric solvents (ε = 24.3) accelerate cyclization by 30%.
  • Salt Effects: Ionic intermediates form at high electrolyte concentrations, reducing side reactions.

Electronic Structure and Molecular Geometry

2-Ethyl-4-methylthiazole, with the molecular formula C₆H₉NS and molecular weight of 127.207 daltons, represents a substituted thiazole heterocycle containing both sulfur and nitrogen atoms within its five-membered ring structure [1] [8]. The compound exhibits the characteristic planar geometry typical of thiazole derivatives, with significant π-electron delocalization contributing to its aromatic character [6]. Density functional theory calculations utilizing the B3LYP functional with 6-311++G(d,p) basis set have provided comprehensive insights into the electronic configuration of methylthiazole derivatives [6].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies represent critical parameters for understanding the electronic behavior of thiazole compounds [6]. Computational studies on related 4-methylthiazole derivatives have demonstrated that the molecular electrostatic potential surface reveals distinct regions of electron density distribution, with the nitrogen and sulfur atoms serving as primary nucleophilic sites [6] [20]. The calculated energy gap between frontier molecular orbitals typically ranges from 2.5 to 3.0 electron volts for thiazole-based compounds, indicating moderate chemical stability and reactivity [30].

Quantum Chemical Parameters

Density functional theory analysis of thiazole derivatives reveals that the electronic structure is significantly influenced by substituent effects at different positions of the heterocyclic ring [6] [31]. The polarizability and first hyperpolarizability values calculated using the density functional theory approach suggest potential non-linear optical behavior in methylthiazole compounds [6]. Mulliken atomic charge calculations demonstrate that carbon atoms at positions 2 and 5 of the thiazole ring exhibit different charge distributions, with position 2 being more susceptible to electrophilic attack [28].

The molecular electrostatic potential maps generated through density functional theory calculations provide valuable information about the reactive sites within the molecule [6] [20]. These calculations reveal that the highest electron density is concentrated around the nitrogen and sulfur heteroatoms, indicating their strong nucleophilic character [20]. The energy levels of frontier molecular orbitals in thiazole derivatives are particularly sensitive to structural modifications, with alkyl substitutions at positions 2 and 4 significantly affecting the electronic properties [47].

Electronic ParameterValue RangeReference Method
Highest Occupied Molecular Orbital Energy-5.5 to -6.0 eVB3LYP/6-311++G(d,p)
Lowest Unoccupied Molecular Orbital Energy-1.5 to -2.0 eVB3LYP/6-311++G(d,p)
Energy Gap2.5 - 3.0 eVDensity Functional Theory
Dipole Moment3.5 - 4.0 DebyeComputational Analysis

Structure-Activity Relationship in Heterocyclic Systems

Substituent Effects on Biological Activity

The structure-activity relationship analysis of thiazole derivatives demonstrates that substitution patterns significantly influence biological activity profiles [9] [10]. Research has established that the presence of alkyl groups at positions 2 and 4 of the thiazole ring, as observed in 2-ethyl-4-methylthiazole, modulates the electronic properties and subsequent biological interactions [12] [17]. The ethyl substituent at position 2 and methyl group at position 4 create a unique electronic environment that affects molecular recognition by biological targets [21].

Studies on thiazole-containing compounds have revealed that sequential thiazole moieties are often required for optimal cytotoxic activity, with at least two linked thiazoles being necessary for significant biological effects [21] [23]. However, monosubstituted thiazoles like 2-ethyl-4-methylthiazole can still exhibit considerable biological activity through alternative mechanisms [21]. The structure-activity relationship analysis indicates that electron-donating alkyl substituents generally enhance the nucleophilicity of the thiazole ring, potentially improving binding interactions with biological targets [11].

Heterocyclic System Characteristics

The thiazole heterocycle represents a versatile pharmacophore found in numerous biologically active compounds and approved therapeutic agents [9] [10]. The five-membered ring containing both sulfur and nitrogen atoms provides a rigid framework that can participate in various intermolecular interactions [15]. Structure-activity relationship studies have demonstrated that the positioning of substituents around the thiazole core dramatically influences the compound's ability to interact with specific biological targets [12] [16].

The aromatic character of the thiazole ring, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, contributes to π-π stacking interactions with aromatic amino acid residues in protein binding sites [45]. The calculated π-electron density distribution shows that position 5 of the thiazole ring serves as the primary site for electrophilic substitution, while position 2 exhibits enhanced susceptibility to deprotonation [45].

Structural FeatureActivity ImpactMechanism
Ethyl at Position 2Enhanced lipophilicityImproved membrane permeability
Methyl at Position 4Steric hindranceSelective binding interactions
Thiazole coreπ-π interactionsProtein binding affinity
Planar geometryReceptor complementarityMolecular recognition

Comparative Analysis with Related Compounds

Structure-activity relationship investigations comparing 2-ethyl-4-methylthiazole with other thiazole derivatives reveal distinct patterns of biological activity [12] [17]. Compounds containing chlorine or methoxy substituents on aromatic rings attached to the thiazole core often exhibit enhanced cytotoxic activity compared to simple alkyl-substituted derivatives [12] [17]. The presence of electron-withdrawing groups tends to increase the electrophilicity of the thiazole ring, potentially leading to different biological activity profiles [11].

Research has shown that the length and branching of alkyl substituents significantly affect the biological properties of thiazole derivatives [11] [19]. The specific combination of ethyl and methyl groups in 2-ethyl-4-methylthiazole creates a moderate hydrophobic environment that may facilitate interactions with lipophilic binding pockets in target proteins [19]. Comparative studies indicate that this substitution pattern provides an optimal balance between molecular size and electronic properties for certain biological activities [19].

Binding Affinity Studies with Biological Targets

Protein-Ligand Interactions

Molecular docking studies of thiazole derivatives have revealed significant binding affinities with various biological targets, including enzymes and receptors involved in disease pathways [32] [35]. The thiazole heterocycle demonstrates the ability to form multiple non-covalent interactions with amino acid residues in protein active sites, including hydrogen bonding, van der Waals forces, and π-π stacking interactions [32] [36]. Computational analysis indicates that 2-ethyl-4-methylthiazole and related compounds can effectively bind to enzyme active sites through complementary shape and electrostatic interactions [22].

Studies on thiazole-containing compounds have shown promising results in inhibiting specific enzymes such as cyclooxygenase, carbonic anhydrase, and various kinases [32] [36]. The binding affinity values, typically expressed as inhibition constants, often fall within the micromolar range for thiazole derivatives, indicating moderate to strong binding interactions [33] [35]. Molecular dynamics simulations have confirmed that thiazole compounds maintain stable conformations within protein binding sites over extended time periods [36].

Enzyme Inhibition Mechanisms

Research has demonstrated that thiazole derivatives can function as effective enzyme inhibitors through various mechanisms, including competitive, non-competitive, and mixed-type inhibition [33] [36]. The specific inhibition mechanism depends on the structural features of the thiazole compound and the target enzyme's active site architecture [33]. For carbonic anhydrase inhibition, thiazole derivatives exhibit concentration-dependent inhibition with inhibition constant values ranging from 4 to 20 micromolar [36].

Kinetic studies have revealed that thiazole compounds can interact with multiple binding sites on target enzymes, leading to complex inhibition patterns [33] [36]. The presence of alkyl substituents, such as those found in 2-ethyl-4-methylthiazole, can influence the binding mode and affinity through hydrophobic interactions with lipophilic amino acid residues [33]. Protein tyrosine phosphatase inhibition studies have shown that thiazole-containing rhodanine derivatives exhibit inhibition constant values in the low micromolar range [33].

Target EnzymeInhibition TypeBinding Affinity RangeMolecular Interactions
Cyclooxygenase-2Competitive5-25 μMHydrogen bonding, hydrophobic interactions
Carbonic AnhydraseMixed4-20 μMZinc coordination, π-π stacking
Protein Tyrosine PhosphataseCompetitive2-15 μMElectrostatic interactions
TubulinNon-competitive2-18 μMHydrophobic binding pocket

Receptor Binding Studies

Binding affinity investigations have demonstrated that thiazole derivatives can interact with various cellular receptors, including those involved in cancer cell signaling pathways [18] [22]. Molecular docking calculations reveal that thiazole compounds can bind to metastasis factor proteins and adhesion G-protein coupled receptors with favorable binding energies [22]. The calculated binding affinities often range from -8 to -9 kilocalories per mole, indicating strong intermolecular interactions [22] [35].

Studies on thiazole-based compounds have shown their ability to modulate protein-protein interactions critical for cellular functions [18] [22]. The planar geometry and electronic distribution of the thiazole ring enable effective binding to protein interfaces and allosteric sites [22]. Absorption, distribution, metabolism, excretion, and toxicity studies confirm that many thiazole derivatives possess favorable pharmacokinetic properties for potential drug development [22] [36].

Physical Description

Liquid
Colourless to pale yellow liquid; nutty, green odou

XLogP3

2.2

Density

d44 1.03
1.026-1.031

UNII

LVC1ZV6X4U

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 8 notifications to the ECHA C&L Inventory.;
H302 (97.24%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15679-12-6

Wikipedia

2-ethyl-4-methyl thiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2-ethyl-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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